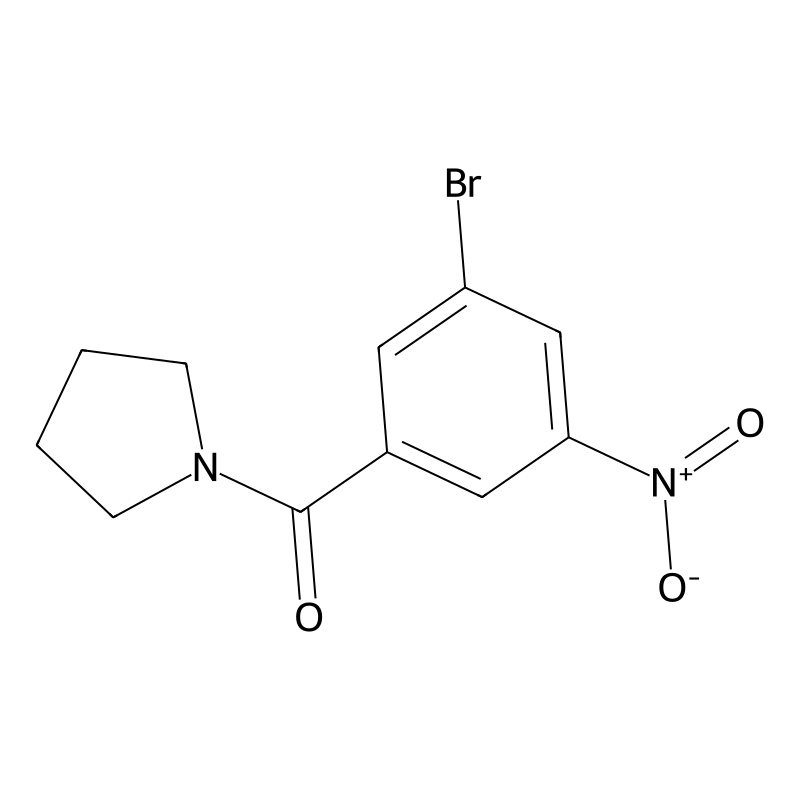

(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound itself is listed in various chemical databases, such as PubChem , there is a lack of scientific literature specifically exploring its research applications.

Future Research Directions:

Given the presence of functional groups like nitro and bromo, the compound might hold potential in various research areas, including:

- Medicinal Chemistry: The nitro group can be involved in various biological processes, while the bromo group can serve as a site for further modifications. This could lead to the exploration of the compound's potential as a drug candidate or a scaffold for drug design.

- Material Science: The aromatic ring structure and the functional groups could potentially contribute to specific properties, making the compound interesting for material science research.

(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone, with the chemical formula C11H12BrN3O3, is a synthetic organic compound characterized by its unique structure which includes a brominated phenyl group and a pyrrolidine moiety. This compound is primarily used in research and development settings due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a nitro group and a bromine atom enhances its reactivity and biological activity, making it a subject of interest for further studies.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis or nucleophilic aromatic substitution.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can lead to different derivatives that may exhibit varied biological activities.

- Condensation Reactions: The carbonyl group in the methanone structure can participate in condensation reactions with various nucleophiles, leading to the formation of more complex molecules.

These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Research indicates that compounds similar to (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone may exhibit significant biological activities, including:

- Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.

- Antitumor Activity: Certain studies suggest that compounds with similar structures may inhibit cancer cell proliferation, although specific data on this compound is limited.

- Neuroactivity: Given the presence of the pyrrolidine ring, there may be potential interactions with neurotransmitter systems, warranting further investigation into its neuropharmacological effects.

The synthesis of (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

- Bromination of 5-Nitrophenol: The starting material can be synthesized by brominating 5-nitrophenol using bromine or a brominating agent.

- Formation of Pyrrolidine Derivative: Pyrrolidine can be reacted with suitable electrophiles to form the desired pyrrolidinyl group.

- Condensation Reaction: Finally, a condensation reaction between the brominated phenol and the pyrrolidine derivative results in the formation of the final product.

The applications of (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone are primarily found in research contexts:

- Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.

- Chemical Probes: Due to its unique structure, it can be utilized as a chemical probe in biological studies.

- Material Science: The compound may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone focus on its binding affinity with biological targets. Preliminary studies suggest potential interactions with:

- Enzymes: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptors: Investigations into its interaction with neurotransmitter receptors could provide insights into its neuroactive properties.

Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Similar Compounds

Several compounds share structural similarities with (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone, which can provide context for its uniqueness:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 3-Bromo-N-(pyrrolidin-1-yl)benzamide | Contains a benzamide structure | Potential antitumor activity |

| 5-Nitroisophthalamide | Contains two nitro groups | Known for antibacterial properties |

| 4-Bromo-N-(pyrrolidin-1-yl)acetamide | Similar amide structure | Exhibits neuroactive properties |

These compounds highlight variations in substituents and functional groups that influence their biological activity and reactivity profiles. The unique combination of a bromine atom, nitro group, and pyrrolidine ring in (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone sets it apart from these similar compounds, suggesting distinct pathways for further exploration in medicinal chemistry.